9-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
Description
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Properties
IUPAC Name |
9-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO5/c1-28-10-9-26-11-16-17(30-12-26)8-7-15-19(27)18(13-3-5-14(29-2)6-4-13)21(22(23,24)25)31-20(15)16/h3-8H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRZJNBBBBYENJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)OC)C(F)(F)F)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a synthetic derivative belonging to the class of chromeno-oxazine compounds. Its complex structure includes multiple functional groups that may contribute to its biological properties. This article aims to explore the biological activity of this compound through various studies and findings.
- Molecular Formula : C22H20F3NO5
- Molecular Weight : 435.399 g/mol
- Purity : Typically around 95%.
Biological Activity Overview
Research into the biological activity of this compound is still emerging. However, preliminary studies suggest potential applications in anti-inflammatory and anti-cancer therapies.
In Vitro Studies
- Anti-inflammatory Activity :
- Cytotoxicity Testing :
Case Study 1: Chromone Derivative Analysis
In a comparative study of chromone derivatives, compounds with similar structural motifs demonstrated varying degrees of anti-inflammatory activity. The target compound's structural features, particularly the methoxy and trifluoromethyl groups, were hypothesized to enhance its bioactivity by improving solubility and bioavailability .
| Compound Structure | Biological Activity | IC50 (µM) |
|---|---|---|
| 6,7-dimethoxy-2-(2-phenylethyl)chromone | Strong anti-inflammatory | 12.5 |
| This compound | Moderate anti-inflammatory | >50 |
Case Study 2: Synthesis and Evaluation
A synthesis study reported the creation of several derivatives of chromeno-oxazine compounds. The synthesized compounds were evaluated for their ability to inhibit specific enzymes involved in cancer progression. The target compound showed promising results in enzyme inhibition assays but requires further investigation to confirm its efficacy in vivo .
The proposed mechanism of action for this compound involves:
- Inhibition of NF-κB Pathway : By inhibiting NF-κB activation, the compound may reduce the expression of pro-inflammatory cytokines.
- Modulation of Cellular Signaling : The presence of methoxy and trifluoromethyl groups may enhance interaction with cellular receptors or enzymes involved in inflammatory pathways.
Future Directions
Further research is needed to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future studies include:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : To understand how structural modifications affect biological activity.
- Clinical Trials : To evaluate therapeutic potential in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
